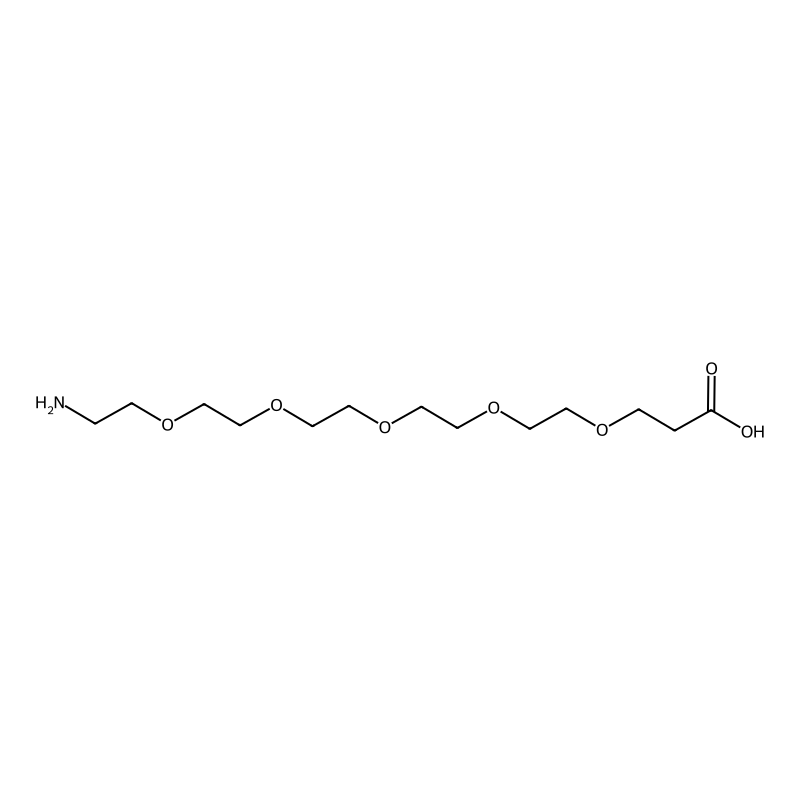Amino-PEG5-acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Amino-Polyethylene Glycol 5-Acid, also known as Amino-PEG5-acid, is a biocompatible compound characterized by the presence of an amino group and a terminal carboxylic acid group attached to a polyethylene glycol (PEG) backbone. The chemical structure consists of a hydrophilic PEG chain, which enhances solubility in aqueous environments, making it suitable for various biological applications. This compound is often utilized in the field of bioconjugation, particularly for modifying proteins and other biomolecules to improve their pharmacokinetic properties and reduce immunogenicity .
Amino-PEG5-acid primarily participates in amine-reactive crosslinking reactions. The amino group can react with various electrophiles, such as N-hydroxysuccinimide esters, to form stable amide bonds. This reaction typically occurs under physiological pH conditions (pH 7.2 to 9) and can be influenced by factors such as buffer composition and temperature . The reactivity of Amino-PEG5-acid allows it to serve as a versatile linker in the conjugation of drugs, proteins, or other therapeutic agents.
The biological activity of Amino-PEG5-acid is largely attributed to its ability to enhance the solubility and stability of conjugated biomolecules. PEGylation, the process of attaching PEG chains to drugs or proteins, can significantly improve their pharmacokinetic profiles by increasing circulation time in the bloodstream, reducing renal clearance, and lowering immunogenic responses . Additionally, the hydrophilic nature of the PEG moiety can enhance cell permeability and facilitate drug delivery.
Amino-PEG5-acid can be synthesized through several methods:
- Direct PEGylation: This involves the reaction of polyethylene glycol with amino acids or other compounds containing carboxylic acid groups.
- Esterification: The carboxylic acid group can be formed through esterification reactions involving PEG derivatives and suitable carboxylic acids.
- Use of Active Esters: The amino group can react with activated forms of carboxylic acids (e.g., N-hydroxysuccinimide esters) to yield Amino-PEG5-acid efficiently .
Amino-PEG5-acid finds applications across various fields:
- Biopharmaceuticals: Enhancing the solubility and stability of therapeutic proteins.
- Drug Delivery Systems: Serving as a linker for targeted drug delivery formulations.
- Diagnostics: Used in the development of diagnostic assays due to its ability to modify biomolecules without significantly altering their activity .
- Tissue Engineering: As a component in hydrogels for scaffolding in tissue regeneration applications.
Interaction studies involving Amino-PEG5-acid typically focus on its reactivity with primary amines and other nucleophiles. Research indicates that the presence of the amino group facilitates conjugation with various biomolecules, leading to stable complexes that retain functional activity. Furthermore, studies have shown that PEGylated compounds demonstrate reduced interaction with serum proteins compared to their non-PEGylated counterparts, which may contribute to prolonged circulation times in vivo .
Several compounds share structural similarities with Amino-PEG5-acid but differ in their functional groups or chain lengths. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Polyethylene Glycol | Linear polymer without reactive functional groups | Non-reactive; primarily used as a solvent or carrier |
| Amino-Polyethylene Glycol 4-Acid | Similar structure but shorter PEG chain | Provides different solubility and pharmacokinetic properties |
| N-(Amino-Polyethylene Glycol)-N-bis(Polyethylene Glycol 4-Acid) | Contains multiple PEG chains for enhanced solubility | Increased molecular weight may affect distribution |
| Polyethylene Glycol Monomethyl Ether | Methyl ether modification on PEG | Alters solubility characteristics; less hydrophilic |
Amino-PEG5-acid stands out due to its balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications while maintaining favorable pharmacokinetic properties .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.








